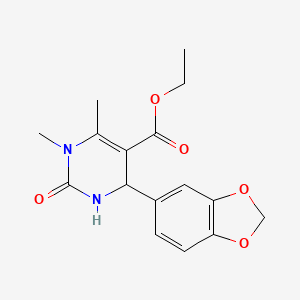![molecular formula C27H28N2O5 B10884713 2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884713.png)
2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C15H14O2 , and its molecular weight is approximately 226.28 g/mol .
- The compound features a biphenyl group linked to an epoxide (oxirane) moiety, which adds to its uniqueness.
2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenoxy)acetyl]piperazin-1-yl}ethanone:
Preparation Methods
- Synthetic Routes : While specific synthetic routes for this compound are not widely documented, it can be prepared through epoxidation of biphenyl-4-ylmethanol using peracids or other epoxidation reagents.
- Reaction Conditions : Epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
- Industrial Production : Unfortunately, industrial-scale production methods are not well-documented due to its limited commercial use.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including:
- Epoxide Ring Opening : The oxirane ring can open via nucleophilic attack, leading to the formation of new carbon-oxygen bonds.
- Substitution Reactions : The phenyl groups can undergo substitution reactions (e.g., halogenation, nitration) due to their electron-rich nature.
- Common Reagents and Conditions : Epoxide ring opening often involves nucleophiles (e.g., amines, alcohols) in the presence of acids or bases.
- Major Products : The products depend on the specific reaction conditions, but hydrolysis of the epoxide could yield a carboxylic acid derivative.
Scientific Research Applications
- Chemistry : Researchers explore its reactivity and use it as a model compound for studying epoxide reactions.
- Biology and Medicine : Limited research suggests potential biological activities, but further investigation is needed.
- Industry : Its industrial applications remain scarce, likely due to its specialized structure.
Mechanism of Action
- The compound’s mechanism of action is not well-established. its epoxide functionality may interact with cellular nucleophiles, affecting cellular processes.
Comparison with Similar Compounds
- Similar Compounds :
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene : A major active metabolite of bisphenol A (BPA) that regulates apoptosis pathways in pancreatic β cells .
- 2-(1,1’-biphenyl-4-yloxy)-2-methylpropanoic acid : Another biphenyl derivative with potential applications .
- 2-(Biphenyl-4-yl)propionic acid : A related compound with a phenylpropanoic acid structure .
Remember that while this compound shows promise, more research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
1-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C27H28N2O5/c1-32-23-11-13-25(14-12-23)34-20-27(31)29-17-15-28(16-18-29)26(30)19-33-24-9-7-22(8-10-24)21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |
InChI Key |
XMRFLRITIBVFCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10884637.png)
![N-(4-{[4-(2-ethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884646.png)

![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884651.png)
![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)


![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
![N-(4-{[4-(2-chlorobenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10884696.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(naphthalen-1-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884709.png)
![N-benzyl-1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10884712.png)
